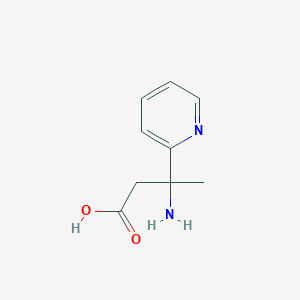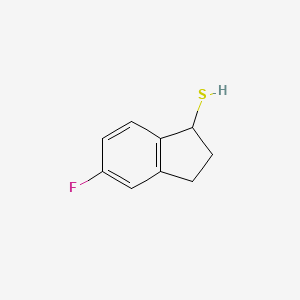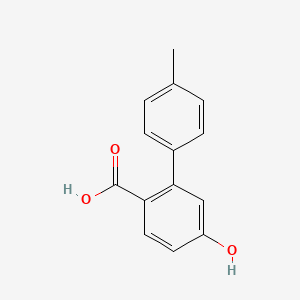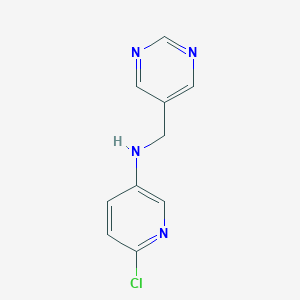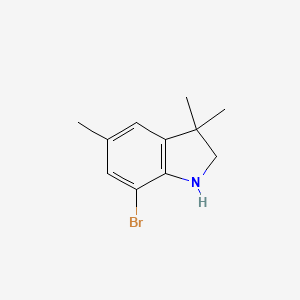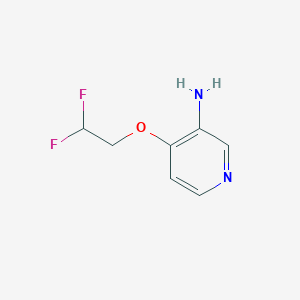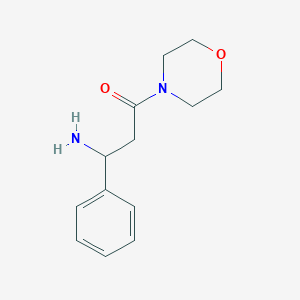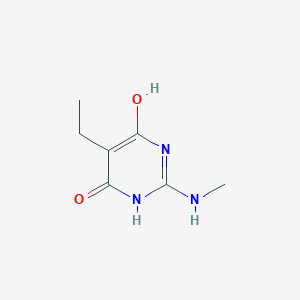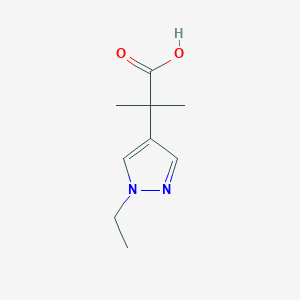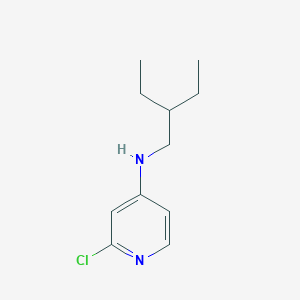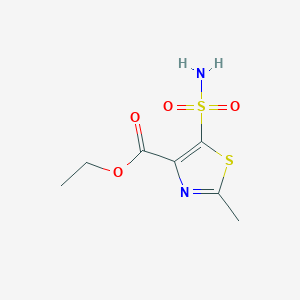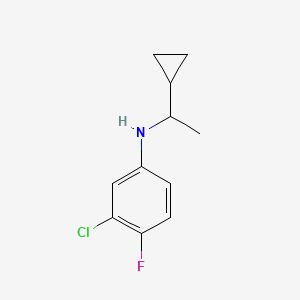
3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the third position, a cyclopropylethyl group at the nitrogen atom, and a fluoro group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Alkylation: Finally, the nitrogen atom is alkylated with 1-cyclopropylethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized anilines.
Scientific Research Applications
3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline
- 3-chloro-N-(1-cyclopropylethyl)-4-hydroxybenzamide
Uniqueness
3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline is unique due to the presence of both chloro and fluoro groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The cyclopropylethyl group also adds to its distinctiveness by affecting the compound’s steric and electronic properties.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline |
InChI |
InChI=1S/C11H13ClFN/c1-7(8-2-3-8)14-9-4-5-11(13)10(12)6-9/h4-8,14H,2-3H2,1H3 |
InChI Key |
DZWONDSXMRAHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



